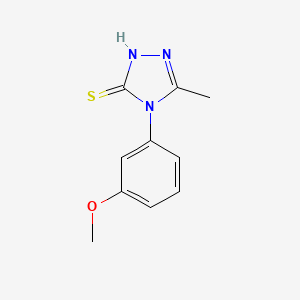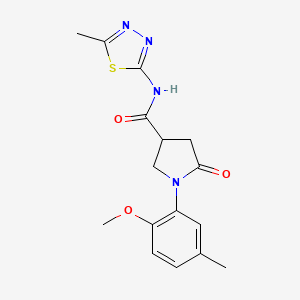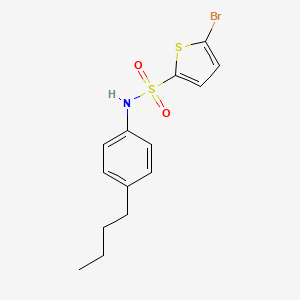
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as MMTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMTT belongs to the class of triazole compounds, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. This compound has been found to exhibit significant antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. In addition, this compound has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Another area of research is the antitumor activity of this compound. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Wirkmechanismus
The exact mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but several studies have suggested that it may act by inhibiting enzymes involved in cell growth and proliferation. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, this compound has been found to have anti-inflammatory effects. Several studies have reported that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
However, there are also some limitations to the use of this compound in lab experiments. One of the main challenges is the limited availability of the compound. This compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
Despite these challenges, there are many promising future directions for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research. One area of interest is the development of this compound-based antibiotics for the treatment of multidrug-resistant bacterial infections. Another potential application is the use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in other areas, such as inflammatory diseases and neurological disorders.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its broad-spectrum antimicrobial activity, antitumor activity, and anti-inflammatory effects make it a promising candidate for the development of new antibiotics and chemotherapeutic agents. While there are some limitations to its use in lab experiments, there are many promising future directions for this compound research.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOGLFUYJYTWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)
![3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4669722.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)
![N~1~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669744.png)

![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide](/img/structure/B4669757.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)
